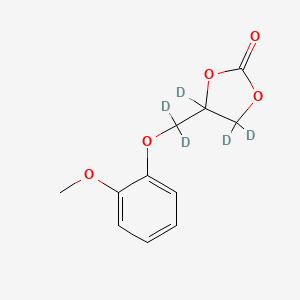

Guaifenesin-d5 cyclic carbonate

Description

Contextualization of Stable Isotope Labeled Compounds in Advanced Chemical Studies

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. moravek.comtocris.com Common stable isotopes employed in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). tocris.comsymeres.com This subtle atomic alteration creates a molecule that is chemically and biologically almost identical to its unlabeled counterpart but possesses a unique mass signature. moravek.com This mass difference allows researchers to precisely track the labeled compound as it moves through complex biological or chemical systems. moravek.com

The applications of SIL compounds are vast and diverse, spanning numerous scientific disciplines:

Metabolic Research: SIL compounds are instrumental in studying the metabolic pathways of drugs, nutrients, and other biomolecules. labinsights.nl By introducing a labeled compound, scientists can trace its journey through an organism, identifying metabolites and understanding how the substance is processed. acs.org

Quantitative Analysis: In analytical chemistry, particularly in techniques like mass spectrometry, SIL compounds are widely used as internal standards. tocris.commusechem.com Adding a known amount of a SIL analog to a sample allows for highly accurate quantification of the target analyte, correcting for variations in sample preparation and instrument response. musechem.comwaters.com

Proteomics and Genomics: In proteomics, SIL amino acids are used to quantify changes in protein expression levels between different cell states. moravek.comlabinsights.nl In genomics, they can be used to study DNA and RNA metabolism.

Environmental and Geological Science: Stable isotopes help in tracing the origin and movement of pollutants, understanding nutrient cycles in ecosystems, and reconstructing past environmental conditions from geological samples. nih.govmusechem.comnumberanalytics.com

The use of SIL compounds has revolutionized many areas of research by providing a safe and precise method to probe the intricate workings of chemical and biological systems. tocris.com

Significance of Deuterium Labeling in Molecular Investigations

Among the stable isotopes, deuterium (²H or D), an isotope of hydrogen with a nucleus containing a proton and a neutron, holds a special place in molecular investigations. studymind.co.uk Its unique properties make it a particularly versatile tool for a range of applications.

One of the most significant aspects of deuterium labeling is the Kinetic Isotope Effect (KIE) . libretexts.org The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in bond energy means that reactions involving the breaking of a C-D bond will proceed at a slower rate than those breaking a C-H bond. libretexts.orglibretexts.org By measuring this rate difference (the kH/kD ratio), researchers can gain valuable insights into reaction mechanisms, particularly in identifying the rate-limiting step. libretexts.orgcolumbia.edu This phenomenon has been extensively applied in studying enzyme kinetics, including those of the crucial cytochrome P450 family of enzymes involved in drug metabolism. nih.gov

In the realm of analytical chemistry, deuterium labeling is a cornerstone of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: In MS, the mass difference between a deuterated compound and its non-deuterated counterpart allows for their clear differentiation. acs.org This is fundamental to its use as an internal standard in quantitative bioanalysis, where it helps to distinguish the analyte from the standard. waters.comnih.gov Deuterium labeling can lead to predictable shifts in the isotope pattern of a molecule, which can be used for quantification and analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in ¹H NMR to avoid overwhelming the spectrum with solvent signals. studymind.co.ukresearchgate.net Since deuterium resonates at a different frequency from protons, it does not interfere with the signals from the sample being analyzed. studymind.co.ukwikipedia.org Deuterium labeling within a molecule can also simplify complex ¹H NMR spectra and provide structural information. numberanalytics.com

The ability to selectively introduce deuterium into a molecule provides a powerful and non-invasive way to study molecular structure, dynamics, and reaction pathways. symeres.comnih.gov

Overview of Cyclic Carbonates in Synthetic Chemistry and Industrial Applications

Cyclic carbonates are a class of organic compounds characterized by a carbonate group integrated into a ring structure. mdpi.com Five-membered cyclic carbonates, in particular, have garnered significant interest due to their versatile reactivity and their role in green chemistry. mdpi.comacs.org

A key and environmentally significant method for synthesizing cyclic carbonates is the reaction of epoxides with carbon dioxide (CO₂). specificpolymers.comrsc.org This reaction is highly atom-efficient, meaning that all the atoms of the reactants are incorporated into the final product, minimizing waste. specificpolymers.comrsc.org The use of CO₂, a greenhouse gas, as a C1 building block further enhances the green credentials of this synthetic route. rsc.orgrsc.org

Cyclic carbonates are valuable intermediates in a wide array of chemical transformations, including:

Polymer Synthesis: They serve as monomers for the production of polycarbonates and, importantly, as precursors to polyurethanes in non-isocyanate routes, offering a safer alternative to traditional methods. mdpi.comspecificpolymers.comresearchgate.net

Green Solvents: Due to their high polarity, wide liquid temperature range, low toxicity, and biodegradability, cyclic carbonates like propylene (B89431) carbonate are excellent green solvents, replacing more hazardous conventional solvents. specificpolymers.comwikipedia.org

Chemical Intermediates: They can undergo various reactions such as decarboxylation, hydrogenation, and transesterification to yield other valuable chemicals like diols and non-cyclic carbonates. mdpi.com

Their industrial applications are equally broad, ranging from their use as electrolytes in lithium-ion batteries to components in coatings, lubricants, and personal care products. rsc.orgresearchgate.netwikipedia.org The growing interest in bio-based feedstocks has also led to research into the synthesis of cyclic carbonates from renewable resources like glycerol (B35011) and unsaturated fatty acids. rsc.orgnih.gov

Rationale for Research on rac Guaifenesin-d5 Cyclic Carbonate as a Specialized Chemical Entity

The compound rac this compound exists at the intersection of the principles outlined above. Its structure combines the features of a deuterated molecule with a cyclic carbonate moiety, making it a highly specialized tool for analytical and research purposes.

The primary rationale for the synthesis and use of rac this compound is as a stable isotope-labeled internal standard . clearsynth.comacanthusresearch.com In quantitative studies of guaifenesin (B1672422) or its metabolites, this compound serves as an ideal reference. pharmaffiliates.com Its five deuterium atoms provide a distinct mass shift in mass spectrometry, allowing it to be easily distinguished from the unlabeled analyte. pharmaffiliates.com As it is chemically very similar to the unlabeled cyclic carbonate of guaifenesin, it is expected to have comparable chromatographic behavior and extraction efficiency, which are crucial for a reliable internal standard. waters.comnih.gov

The cyclic carbonate structure itself points to its potential role in the study of guaifenesin metabolites. Cyclic carbonates can be formed from diols, and guaifenesin possesses a diol structure. Therefore, the cyclic carbonate of guaifenesin could be a potential metabolite or a synthetic precursor to study such metabolites. The deuterated version, rac this compound, would be essential for accurately identifying and quantifying this specific metabolic product in complex biological matrices.

In essence, rac this compound is a purpose-built molecule designed for high-precision analytical applications. Its deuteration provides the necessary mass signature for unambiguous detection and quantification, while the cyclic carbonate structure relates it to a specific class of potential guaifenesin derivatives or metabolites. Its use underscores the sophisticated strategies employed in modern chemical research to achieve accuracy and certainty in analytical measurements.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |

InChI |

InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |

InChI Key |

YZXWOTFONXXTKG-RORPNYJOSA-N |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H] |

Canonical SMILES |

COC1=CC=CC=C1OCC2COC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for Rac Guaifenesin D5 Cyclic Carbonate

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a critical step in the synthesis of isotopically labeled compounds. rsc.orgresearchgate.net These deuterated molecules are valuable in various scientific fields, including medicinal chemistry, where they can exhibit enhanced metabolic stability. rsc.orgnih.gov The primary methods for deuterium incorporation involve either the direct exchange of hydrogen for deuterium or the use of deuterated building blocks in the synthesis. rsc.orgresearchgate.net

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom covalently bonded in a molecule is replaced by a deuterium atom. wikipedia.org This process can be facilitated under various conditions, often involving a suitable deuterium source like deuterium oxide (D₂O). wikipedia.orglibretexts.org The exchange can be catalyzed by acids, bases, or metals. wikipedia.org

The rate of H-D exchange is influenced by several factors, including pH and temperature. nih.gov For instance, the exchange rate for backbone amide hydrogens in proteins is at its minimum around pH 2.6. wikipedia.org In many organic molecules, hydrogens in positions alpha to a carbonyl group are acidic enough to be exchanged for deuterium in the presence of D₂O, a process that can be accelerated by an acid or base catalyst. libretexts.orglibretexts.org The mechanism in acidic conditions typically involves the formation of an enol intermediate. libretexts.org

Base-promoted deuteration offers a metal- and ligand-free method for introducing deuterium into various organic molecules. acs.org For example, using dimethyl sulfoxide-d6 (DMSO-d6) as the deuterium source in the presence of a base like potassium hydroxide (B78521) can lead to high levels of deuterium incorporation. acs.org Photochemical methods are also emerging as a strategy for deuterium labeling, offering mild reaction conditions. rsc.orgrsc.org

Deuterated Precursor Synthesis

An alternative and often more controlled method for producing deuterated compounds is to build the molecule from smaller, pre-deuterated starting materials. rsc.org The synthesis of many deuterated drugs and their candidates has relied on simple, commercially available deuterated precursors such as D₂O, CD₃I, and CD₃OD. rsc.org

The development of methods to synthesize a wider variety of deuterated reagents is crucial for expanding the library of accessible deuterated molecules. rsc.org For instance, the synthesis of selectively deuterated amines can be achieved by choosing the appropriate deuterated reagents, allowing for the divergent preparation of molecules labeled at specific positions. rsc.org This approach offers high functional group tolerance and excellent levels of deuterium incorporation. rsc.org The synthesis of deuterated heterocycles can also be accomplished using deuterated one-carbon synthons. nih.gov

Synthesis of Cyclic Carbonate Functionality

Cyclic carbonates are valuable chemical compounds with applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates in the synthesis of fine chemicals and polymers. mdpi.comhep.com.cnrsc.org A prominent and atom-economical method for their synthesis is the cycloaddition of carbon dioxide (CO₂) with epoxides. hep.com.cnresearchgate.net

Cycloaddition Reactions of Epoxides with Carbon Dioxide

The reaction of epoxides with CO₂ to form five-membered cyclic carbonates is a thermodynamically favorable process. rsc.org However, due to the kinetic inertness of CO₂, a catalyst is generally required to facilitate the reaction. rsc.orgnih.gov The key steps in this transformation involve the ring-opening of the epoxide, insertion of CO₂, and subsequent intramolecular cyclization. digitellinc.com

Catalytic Systems and Their Development

A wide array of catalytic systems have been developed to promote the cycloaddition of CO₂ to epoxides. nih.gov These include metal-based catalysts, organocatalysts, and ionic liquids. researchgate.netacs.org The choice of catalyst can influence the reaction conditions required, with a significant research focus on developing systems that are active under mild conditions, such as atmospheric pressure of CO₂. nih.gov

Homogeneous catalysts for the synthesis of cyclic carbonates from epoxides and CO₂ are typically metal complexes or organocatalysts that are soluble in the reaction medium. researchgate.netchim.it This approach often allows for high catalytic activity and selectivity under relatively mild conditions.

A variety of metal complexes have been shown to be effective, including those based on aluminum, zinc, cobalt, and chromium. chim.itrsc.org These metal centers often function as Lewis acids, activating the epoxide towards nucleophilic attack. chim.it For example, aluminum(salen) complexes, in combination with a nucleophile like tetrabutylammonium (B224687) bromide, can efficiently catalyze the reaction. scilit.com The mechanism can involve the metal complex bringing together the activated epoxide and an activated CO₂ species. scilit.com

Metal-free homogeneous systems have also been extensively investigated. acs.org These often involve a binary system of a Lewis base (nucleophile) and a hydrogen bond donor (HBD). hep.com.cn The nucleophile, such as a halide anion, initiates the ring-opening of the epoxide, while the HBD, like a hydroxyl group, activates the epoxide through hydrogen bonding. mdpi.comhep.com.cn Ionic liquids, particularly those based on imidazolium, have also demonstrated significant catalytic activity. rsc.org

The following table provides a summary of representative homogeneous catalytic systems for the cycloaddition of CO₂ to epoxides.

| Catalyst System | Epoxide Substrate | Temperature (°C) | CO₂ Pressure | Yield (%) | Reference |

| MoCl₅/PPh₃ | Propylene (B89431) Oxide | 20 | 1 atm | Moderate to Good | chim.it |

| CaI₂/18-crown-6 | Various terminal epoxides | Ambient | Ambient | High to Quantitative | chim.it |

| (2,6-dimethylphenyl)boronic acid/TBAI | Various epoxides | 50 | 1 MPa | - | acs.org |

| BPO₄/KI | Various epoxides | 110 | 4 MPa | - | acs.org |

| Tetrahydroxydiboron/TBAI | Various epoxides | Room Temperature | 1 bar | Moderate to High | acs.org |

| L-histidine/H₂O | Propylene Oxide | - | - | Excellent | hep.com.cn |

| N,N-dimethylpropanolamine | Propylene Oxide | - | - | 91 | hep.com.cn |

| (BMIM)₂ZnBr₄ | Propylene Oxide | Room Temperature | - | 92.6 | rsc.org |

| Imidazolium ILs | Phenyl Glycidyl Ether | 80 | 7.7 MPa | 98 | rsc.org |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages for the synthesis of cyclic carbonates, including ease of catalyst separation and recycling. The cycloaddition of CO2 to epoxides is effectively catalyzed by a range of solid catalysts. tandfonline.com

Metal-organic frameworks (MOFs) are a prominent class of heterogeneous catalysts for this transformation. tandfonline.comwikipedia.org Their high porosity and the presence of Lewis acidic metal centers make them highly active. wpmucdn.com For instance, nitrogen-rich MOFs have shown great potential for CO2 fixation under ambient pressure. wikipedia.org The general mechanism involves the activation of the epoxide by the metal center of the catalyst, followed by nucleophilic attack and insertion of CO2 to form the cyclic carbonate. who.int

Other notable heterogeneous catalysts include:

Silica-based catalysts: These materials are robust and can be functionalized to enhance their catalytic activity. tandfonline.comwpmucdn.com

Organic polymer supports: These offer a flexible scaffold for anchoring catalytic species. tandfonline.comwpmucdn.com

Metal oxides: Simple metal oxides like MgO have been shown to be effective, often in the presence of a co-catalyst such as tetrabutylammonium bromide (TBAB). who.int

Zeolites and carbon-based catalysts: These materials also exhibit catalytic activity for this reaction. tandfonline.comwpmucdn.com

The synthesis of rac Guaifenesin-d5 Cyclic Carbonate would likely proceed by reacting the deuterated epoxide precursor with CO2 in the presence of one of these heterogeneous catalysts. The choice of catalyst can influence reaction conditions and yields.

Table 1: Examples of Heterogeneous Catalysts for Cyclic Carbonate Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Reference |

| Metal-Organic Framework (MOF) | NH2-Ce-MUM-2 | Atmospheric CO2 pressure, solvent-free | wikipedia.org |

| Metal Oxide | MgO with TBAB | 1 bar CO2, room temperature | who.int |

| Silica-based | Functionalized Silica | Mild conditions | tandfonline.comwpmucdn.com |

| Polymer Support | Polydiallyldimethylammonium bromide/SiO2 | Mild conditions | google.com |

Organocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of cyclic carbonates, which is often desirable to avoid metal contamination in the final product. google.com This approach is considered a greener alternative to traditional methods. google.com

A variety of organocatalysts have been developed for the coupling of CO2 with epoxides. google.com These catalysts often work under mild conditions and can be highly efficient. google.com Many organocatalytic systems are binary, consisting of a hydrogen-bond donor and a Lewis base. chegg.com

Examples of organocatalysts include:

Imidazolium-based ionic liquids: These can act as both catalyst and solvent. nih.gov

Amine-based catalysts: Amines and their derivatives can effectively catalyze the cycloaddition. newdrugapprovals.org

Phosphonium (B103445) salts: Tetrabutylammonium salts, for example, are common co-catalysts. quickcompany.in

Hemisquaramide tweezers and Salophen-type compounds: These are more complex organocatalysts designed for high activity. chemicalbook.comchemicalbull.com

The mechanism in organocatalysis typically involves the activation of the epoxide by the catalyst, often through hydrogen bonding, which facilitates the ring-opening by a nucleophile. newdrugapprovals.org This is followed by the incorporation of CO2 and subsequent cyclization. newdrugapprovals.org For the synthesis of rac this compound, an organocatalyst would be chosen based on its efficiency and compatibility with the deuterated substrate.

Table 2: Examples of Organocatalysts for Cyclic Carbonate Synthesis

| Catalyst | Co-catalyst/Conditions | Substrate Example | Reference |

| 2-(1H–1,2,4–Triazol–3–yl)phenol | nBu4NI, room temperature, 1 bar CO2 | 2–Butyloxirane | chegg.com |

| Salophen-type organocatalysts | Solvent-free, 8 bar CO2, 100 °C | Epichlorohydrin | chemicalbook.com |

| Hemisquaramide tweezers | TBAI, solvent-free | Ethylene oxide | chemicalbull.com |

| 1-Butyl-3-methylimidazolium bromide (BMIMBr) | Electrogenerated magnesium salt, mild conditions | Various epoxides | nih.gov |

Reaction Conditions and Optimization for Cyclic Carbonate Formation

The formation of cyclic carbonates from epoxides and CO2 is influenced by several factors, including temperature, pressure, solvent, and the nature of the catalyst and co-catalyst. scribd.com Optimization of these conditions is crucial to maximize the yield and selectivity of the desired cyclic carbonate. scribd.com

Generally, higher temperatures and pressures can increase the reaction rate, but milder conditions are often preferred for economic and safety reasons. scribd.comacs.org The use of an effective catalyst can allow the reaction to proceed under atmospheric pressure and at or near room temperature. koreamed.orgnih.gov

Solvents can also play a significant role, although solvent-free conditions are often sought for green chemistry considerations. acs.orgdrugbank.com In some cases, the cyclic carbonate product itself can act as the solvent. The choice of co-catalyst, typically a nucleophilic species like a halide salt, is also critical for efficient epoxide ring-opening. quickcompany.inacs.org

For the synthesis of rac this compound, reaction conditions would need to be carefully optimized. The presence of deuterium atoms is not expected to significantly alter the general reaction conditions, but empirical optimization would be necessary to achieve high yields and purity.

Alternative Routes for Cyclic Carbonate Synthesis (e.g., from Glycerol (B35011) or Diols)

While the reaction of epoxides with CO2 is a primary route, cyclic carbonates can also be synthesized from other starting materials, such as glycerol and diols. These alternative routes are of interest, particularly when the starting materials are derived from renewable resources like biomass.

The synthesis from diols and CO2 is more challenging than from epoxides but can be achieved using specific catalytic systems. For example, N-heterocyclic carbenes have been shown to catalyze this transformation. The direct conversion of glycerol, a byproduct of biodiesel production, to glycerol carbonate is another economically attractive route.

These alternative methods could theoretically be adapted for the synthesis of rac this compound if a suitable deuterated diol precursor, namely rac Guaifenesin-d5, were available. The reaction would involve the direct carbonation of this diol.

Stereochemical Considerations in Racemic Synthesis

The synthesis of rac this compound starts from a racemic deuterated epoxide precursor. The cycloaddition of CO2 to a racemic epoxide generally proceeds to yield a racemic mixture of the corresponding cyclic carbonate.

However, it is possible to achieve kinetic resolution of racemic epoxides, where one enantiomer reacts faster than the other in the presence of a chiral catalyst. quickcompany.in This results in an enantiomerically enriched cyclic carbonate and the unreacted epoxide with the opposite configuration. quickcompany.in Chiral salen-Co(III) complexes are one class of catalysts that have been successfully used for the kinetic resolution of epoxides with CO2.

Purification and Isolation Techniques for Deuterated Cyclic Carbonates

The purification and isolation of the final rac this compound product are critical steps to ensure its chemical and isotopic purity. google.com For isotopically labeled compounds, it is essential to remove any non-deuterated or partially deuterated impurities, as well as any residual catalyst and solvents. chegg.com

Common purification techniques for organic compounds are applicable here. These include:

Filtration: To remove heterogeneous catalysts or precipitated byproducts. chemicalbull.com

Distillation: High boiling points of some cyclic carbonates may require vacuum distillation for separation from more volatile impurities. nih.gov

Crystallization: If the cyclic carbonate is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Chromatography: Techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) are powerful for separating the desired product from closely related impurities. google.com

The purity of the final product, including its isotopic enrichment, is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

Advanced Spectroscopic and Analytical Characterization of Rac Guaifenesin D5 Cyclic Carbonate

Mass Spectrometry (MS) for Isotopic Abundance and Purity Determination

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like rac Guaifenesin-d5 Cyclic Carbonate. It provides crucial information on the molecular weight, isotopic distribution, and purity of the synthesized compound. The molecular formula of rac this compound is C₁₁H₇D₅O₅, giving it a theoretical molecular weight of approximately 229.24 g/mol . alentris.orgpharmaffiliates.com

In a typical MS analysis, the data would be used to confirm the incorporation of the five deuterium (B1214612) atoms by observing the molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, rac Guaifenesin (B1672422) Cyclic Carbonate (C₁₁H₁₂O₅, molecular weight approx. 224.21 g/mol ). clearsynth.com The relative intensities of the isotopic peaks would be analyzed to determine the isotopic enrichment and to ensure that the desired level of deuteration has been achieved.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of rac this compound. This technique provides a highly precise mass measurement, which can be used to confirm the elemental composition of the molecule. The expected accurate mass would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, deuterium, and oxygen. This experimental value would then be compared to the theoretical accurate mass to confirm the identity of the compound with a high degree of confidence. While certificates of analysis from suppliers would contain this data, they are not publicly available.

Tandem Mass Spectrometry (MS/MS) for Deuterium Position Characterization

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, and in the case of rac this compound, it would be instrumental in confirming the positions of the deuterium atoms. In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. By comparing the fragmentation pattern of the deuterated compound to that of its non-deuterated analog, researchers can deduce the locations of the deuterium labels. Specific fragment losses would indicate on which parts of the molecule the deuterium atoms reside. However, no such specific fragmentation data for rac this compound is available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules. For rac this compound, a combination of different NMR experiments would be required to fully characterize its structure and confirm the sites of deuteration.

Deuterium NMR (²H NMR)

A Deuterium NMR (²H NMR) spectrum would directly detect the deuterium nuclei in the molecule. The chemical shifts in the ²H NMR spectrum would provide direct evidence for the locations of the deuterium atoms. Each unique deuterium environment would give rise to a distinct signal, and the integration of these signals would correspond to the number of deuterium atoms in each position. This would be a definitive method to confirm the intended labeling pattern.

Proton NMR (¹H NMR) in Deuterated Solvents

A Proton NMR (¹H NMR) spectrum is used to observe the hydrogen atoms in a molecule. For rac this compound, the ¹H NMR spectrum would be expected to show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been substituted. By comparing the ¹H NMR spectrum of the deuterated compound to that of the non-deuterated analog, the sites of deuteration can be inferred by the absence or diminished intensity of specific proton signals.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of rac this compound, the carbons directly bonded to deuterium atoms would exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift in their chemical shift compared to the corresponding carbons in the non-deuterated compound. This effect can be used to further confirm the locations of the deuterium labels. For instance, characteristic signals for the carbonyl group in the cyclic carbonate ring are expected around 155 ppm, while the carbons of the aromatic ring and the dioxolane ring would appear at distinct chemical shifts. However, specific chemical shift data for rac this compound is not publicly documented.

Data Tables

Due to the lack of publicly available experimental data, the following tables are presented as illustrative examples of how such data would be structured, based on the known properties of the compound and general spectroscopic principles.

Table 1: Mass Spectrometry Data (Hypothetical)

| Parameter | Value |

| Compound Name | rac this compound |

| Molecular Formula | C₁₁H₇D₅O₅ |

| Theoretical Molecular Weight | 229.24 g/mol |

| Observed Molecular Ion (m/z) [M+H]⁺ | Data Not Available |

| Accurate Mass (HRMS) [M+H]⁺ | Data Not Available |

Table 2: NMR Spectroscopy Data (Hypothetical Chemical Shifts)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | ~6.8 - 7.2 |

| Methoxy Protons (-OCH₃) | ~3.8 | |

| Dioxolane Ring Protons | ~4.0 - 5.0 | |

| ¹³C | Carbonyl Carbon (C=O) | ~155 |

| Aromatic Carbons | ~110 - 150 | |

| Methoxy Carbon (-OCH₃) | ~56 | |

| Dioxolane Ring Carbons | ~60 - 80 | |

| ²H | Deuterated Positions | Data Not Available |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of rac this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for these purposes.

HPLC is a cornerstone technique for the analysis of non-volatile compounds like rac this compound. Both reversed-phase and chiral HPLC methods are employed to assess its purity and resolve its enantiomers.

Purity Assessment:

Reversed-phase HPLC is widely used to determine the chemical purity of guaifenesin and its related substances. These methods can be adapted for rac this compound. A stability-indicating gradient reversed-phase HPLC method has been developed for guaifenesin and its impurities, which is crucial for ensuring the integrity of the compound. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govsigmaaldrich.com

A representative HPLC method for the analysis of guaifenesin and its impurities is summarized in the table below. nih.gov

| Parameter | Condition |

| Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M KH2PO4 (pH 3.2) : Methanol (90:10 v/v) |

| Mobile Phase B | 0.02 M KH2PO4 (pH 3.2) : Methanol (10:90 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 273 nm |

| Gradient | Gradient elution |

Isomeric Separation:

Since rac this compound is a racemic mixture, chiral HPLC is necessary to separate the enantiomers. Chiral separation is critical for studying the stereospecific properties of the molecule. A novel chiral reverse-phase HPLC method has been developed for the enantioselective analysis of guaifenesin. researchgate.net This method utilizes a specialized chiral column and a mobile phase tailored for enantiomeric resolution. researchgate.net

The following table outlines a typical chiral HPLC method for separating guaifenesin enantiomers. researchgate.net

| Parameter | Condition |

| Column | Phenomenex Lux Cellulose-4 (250 × 4.6mm, 5µ) |

| Mobile Phase | 0.02% Formic acid : Acetonitrile (90:10 V/V) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 230 nm |

GC-MS is a highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds. While rac this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is invaluable for identifying and quantifying volatile impurities or degradation products. For instance, GC-MS has been used to investigate the metabolism of guaifenesin by identifying its metabolites in urine. nih.gov To analyze non-volatile compounds like rac this compound by GC-MS, a derivatization step to create more volatile derivatives would be necessary.

A predicted GC-MS spectrum for the non-derivatized parent compound, guaifenesin, indicates potential fragment ions that could be monitored for identification purposes if the cyclic carbonate were to be analyzed by GC-MS, likely following a derivatization or pyrolysis step.

UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically less than 2 µm). UPLC methods have been developed for the simultaneous determination of guaifenesin and other active ingredients in pharmaceutical formulations. researchgate.net These methods are characterized by their rapid analysis times, often under 10 minutes. The principles of these UPLC methods can be directly applied to the analysis of rac this compound for purity and related substances determination.

A typical UPLC method for the analysis of guaifenesin is detailed below.

| Parameter | Condition |

| Column | Acquity UPLC BEH, C18, 100 x 2.1 mm, 1.7µm |

| Mobile Phase | Buffer, acetonitrile, and methanol |

| Flow Rate | 0.15 mL/min |

| Detection | UV at 271 nm (for Guaifenesin) and 220 nm |

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For rac this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups, particularly the cyclic carbonate ring.

The most characteristic absorption band for a cyclic carbonate is the C=O stretching vibration, which typically appears at a higher wavenumber compared to the C=O stretch in a linear carbonate. researchgate.net For five-membered cyclic carbonates, this peak is generally observed in the range of 1800-1780 cm⁻¹. researchgate.net The IR spectrum of rac this compound would be expected to show a strong absorption band in this region, confirming the presence of the cyclic carbonate functional group.

Additionally, other characteristic peaks would include those associated with the aromatic ring and the ether linkage from the guaifenesin moiety. The NIST WebBook provides a reference IR spectrum for guaifenesin, which can be used as a basis for interpreting the spectrum of its cyclic carbonate derivative. nist.gov

The synthesis and characterization of other cyclic carbonates have shown the utility of FTIR in confirming their structure. rsc.org

Reaction Mechanisms and Kinetic Studies Involving Deuterated Cyclic Carbonates

Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique in physical organic chemistry used to trace the path of atoms throughout a chemical reaction and to understand the nature of transition states. chem-station.comacs.org By replacing specific hydrogen atoms with deuterium in a reactant molecule, such as in the precursor epoxide to rac-Guaifenesin-d5 Cyclic Carbonate, chemists can gain insights into bond-breaking and bond-forming steps. chem-station.com This substitution minimally alters the chemical properties of the molecule but can significantly affect the rate of reactions where a carbon-deuterium (C-D) bond is cleaved, an observation known as the kinetic isotope effect (KIE). chem-station.comnih.gov

The Kinetic Isotope Effect (KIE) is defined as the ratio of the reaction rate constant for a reactant with a lighter isotope (kL) to that of the same reactant with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org In the context of deuterated compounds, this is often expressed as the kH/kD ratio. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. libretexts.org Since a C-D bond is stronger than a C-H bond, a reaction involving C-D bond cleavage will be slower, resulting in a kH/kD value greater than 1. libretexts.orgnih.gov

The magnitude of the deuterium KIE can provide evidence for whether a specific C-H bond cleavage is part of the rate-limiting step. nih.gov For instance, in the cycloaddition of CO2 to epoxides, if a proton transfer step involving a deuterated position were rate-limiting, a significant KIE would be expected. rsc.org Conversely, a secondary KIE (where the isotopically labeled atom is not directly involved in bond cleavage) can offer information about changes in hybridization or steric environment at the labeled position during the transition state. wikipedia.orglibretexts.org While specific KIE studies on Guaifenesin-d5 Cyclic Carbonate are not available in the literature, studies on analogous systems demonstrate the utility of this method. For example, KIE experiments are widely used to prove that proton transfer is involved in or affects the rate-determining step in various catalytic reactions. rsc.org

Table 1: General Interpretation of Deuterium Kinetic Isotope Effects (kH/kD)

| KIE Value (kH/kD) | Interpretation |

|---|---|

| ~1 | No significant isotope effect; C-H bond is not broken in the rate-determining step. |

| > 1 (typically 2-7) | Normal Primary KIE; C-H bond cleavage is involved in the rate-determining step. libretexts.org |

The synthesis of cyclic carbonates from epoxides and CO2 is a thermodynamically favorable but kinetically slow reaction that necessitates the use of catalysts. rsc.orgnih.gov The reaction mechanisms are generally categorized into three main pathways: epoxide activation, carbon dioxide activation, and dual activation. rsc.org Detailed physical organic chemistry studies, including kinetics, stereochemical analysis, and isotopic labeling, are essential for distinguishing between these mechanistic classes. rsc.org

An alternative mechanism involves the activation of the carbon dioxide molecule. rsc.orgresearchgate.net In this pathway, a nucleophilic catalyst, such as a Lewis base, reacts with CO2 to form a more reactive species, like a carbamate (B1207046) or a carbonic acid derivative. nih.govrsc.org This activated CO2 species then acts as the nucleophile, attacking the epoxide ring to open it. rsc.org The subsequent intramolecular cyclization liberates the cyclic carbonate and regenerates the catalyst. rsc.org This mechanism is favored by catalysts that are highly nucleophilic towards CO2 but not towards epoxides. rsc.org

The choice of catalyst and co-catalyst is paramount in determining the efficiency and mechanistic pathway of cyclic carbonate synthesis. mdpi.combohrium.com

Catalysts : A wide array of catalysts has been developed, including metal-based catalysts (e.g., aluminum-salen complexes, zinc-based systems), organocatalysts (e.g., ionic liquids, phosphonium (B103445) salts, squaramides), and heterogeneous catalysts (e.g., metal-organic frameworks (MOFs), functionalized polymers). rsc.orgwhiterose.ac.ukresearchgate.net Metal-based catalysts often function as Lewis acids to activate the epoxide. nih.govwhiterose.ac.uk Organocatalysts can be designed to be bifunctional, incorporating both hydrogen-bond donors (for epoxide activation) and basic sites (for CO2 activation). rsc.orgresearchgate.net

Co-catalysts : Nucleophilic co-catalysts, most commonly halide salts like tetrabutylammonium (B224687) bromide (TBAB), are frequently employed. nih.govwhiterose.ac.uk Their primary role is to act as the nucleophile that initiates the ring-opening of the activated epoxide. nih.govresearchgate.net In some systems, the co-catalyst can also play a more complex role; for instance, tetrabutylammonium bromide has been shown to decompose under certain conditions to tributylamine, which can then activate CO2 by forming a carbamate. nih.govnih.gov The synergistic effect between the main catalyst and the co-catalyst is often crucial for achieving high catalytic activity, especially under mild conditions. mdpi.comwhiterose.ac.uk

Table 2: Overview of Catalytic Systems and Their Proposed Activation Modes

| Catalyst Type | Co-catalyst Example | Primary Activation Mode | Reference(s) |

|---|---|---|---|

| Bimetallic Aluminum(salen) Complex | Tetrabutylammonium Bromide (TBAB) | Dual Activation | nih.govnih.govyork.ac.uk |

| Zinc Halide (e.g., ZnBr₂) | Tetrabutylammonium Bromide (TBAB) | Epoxide Activation (Lewis Acid) | researchgate.net |

| Imidazolium-based Ionic Liquids | None (Bifunctional) | Dual Activation | rsc.org |

| Metal-Organic Frameworks (MOFs) | Often TBAB, but can be co-catalyst free | Epoxide Activation (Lewis Acidic metal sites) | whiterose.ac.uk |

Mechanistic Studies of Cyclic Carbonate Synthesis from Epoxides and CO2

Deuterium Labeling in Investigating Chemical Transformations of Cyclic Carbonates

Deuterium labeling is a critical technique for investigating the mechanisms of chemical reactions. chem-station.com By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can induce a kinetic isotope effect (KIE), which is a change in the reaction rate. libretexts.orgwikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and requires more energy to break. acs.orgyoutube.com The study of KIEs provides invaluable information about the rate-determining step of a reaction and the nature of the transition state. chem-station.comlibretexts.org

In the context of cyclic carbonate chemistry, deuterium labeling helps to clarify reaction pathways, such as the cycloaddition of CO2 to epoxides or the ring-opening of the carbonate. rsc.org If a C-H bond is broken in the rate-determining step, substituting that hydrogen with deuterium will significantly slow down the reaction, resulting in a "primary" KIE (typically kH/kD > 2). wikipedia.orgyoutube.com Conversely, if the isotopic substitution is at a position not directly involved in bond cleavage during the rate-limiting step, a smaller "secondary" KIE (kH/kD close to 1) may be observed, which still provides information about changes in hybridization or steric environment at that position. libretexts.orgwikipedia.org

For instance, in the formation of cyclic carbonates from epoxides, mechanistic studies can distinguish between different pathways. One common mechanism involves the nucleophilic attack on the epoxide ring. rsc.org By selectively deuterating positions on the epoxide, researchers can determine which C-H bonds are broken or altered during the key steps. This allows for the validation of proposed mechanisms, such as those involving epoxide activation or CO2 activation. rsc.org Deuterated compounds are also essential as internal standards for quantitative analysis using mass spectrometry and for studying metabolic pathways of related pharmaceutical compounds. acs.orgnih.gov

| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| E2 Elimination | β-Hydrogen | ~3-8 | C-H bond cleavage in the rate-determining step (Primary KIE). | libretexts.orgwikipedia.org |

| SN1 Solvolysis | α-Hydrogen | ~1.1-1.2 | Change in hybridization from sp3 to sp2 at the reaction center (Secondary KIE). | wikipedia.org |

| SN2 Reaction | α-Hydrogen | ~0.85-0.95 | Steric hindrance in the more crowded sp2-like transition state (Inverse Secondary KIE). | wikipedia.org |

| Enzyme-catalyzed oxidation | Metabolically vulnerable C-H | Up to 10 | C-H bond cleavage is the rate-limiting step, used in drug development to slow metabolism. | acs.org |

Computational Chemistry Approaches (e.g., DFT, AIMD) for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), has become an indispensable tool for elucidating the complex mechanisms of cyclic carbonate reactions. frontiersin.orgscispace.com These methods provide detailed, atomistic-level insights into reaction pathways, transition state structures, and the energetic profiles of chemical transformations that are often difficult to probe experimentally. aip.orgresearchgate.net

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energy barriers for each step. rsc.org For the synthesis of cyclic carbonates from epoxides and CO2, DFT studies have been instrumental in comparing different catalytic cycles. frontiersin.orgresearchgate.netacs.org For example, calculations can reveal whether a catalyst activates the epoxide ring, the CO2 molecule, or both. rsc.orgfrontiersin.org These studies can compute the energies of key steps such as the nucleophilic ring-opening of the epoxide, the insertion of CO2, and the final ring-closing to form the carbonate. frontiersin.orgresearchgate.net By comparing the energy barriers of different proposed pathways, the most favorable mechanism can be determined. scispace.comrsc.org

AIMD simulations complement static DFT calculations by introducing the effects of temperature and solvent dynamics. aip.org In the context of cyclic carbonates, which are often used as electrolyte solvents in batteries, AIMD can simulate the solvation structure of reactants and catalysts, providing a more realistic model of the reaction environment. aip.orggoettingen-research-online.de These simulations can reveal how solvent molecules participate in the reaction, stabilize transition states, and influence ion mobility, which is crucial for understanding reaction kinetics in solution. aip.org For example, AIMD studies on lithium ions in cyclic carbonate solvents have elucidated the structure of the solvation shell and the dynamics of solvent exchange, which are fundamental processes in many catalytic reactions occurring in these media. aip.org

| Reaction System | Computational Method | Key Finding | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| CO2 + Epichlorohydrin (AFIL catalyst) | DFT | The rate-determining step is the ring-opening of the epoxide. | 26.6 (Ring-opening) | frontiersin.org |

| CO2 + Propylene (B89431) Oxide (Base-catalyzed) | DFT (B3LYP/6-31G(d,p)) | Water significantly lowers the activation energy by mediating proton transfer. | ~12 (with water) vs. ~30 (without water) | rsc.org |

| CO2 + Styrene Oxide (KI-tEG catalyst) | DFT | The ring-closing step is the rate-determining step. Iodide is a better leaving group than bromide or chloride. | 8.3 (for KI-tEG) | acs.org |

| Aminolysis of Propylene Carbonate (TBD catalyst) | DFT (M06-2X/6-311G(d,p)) | The catalyst acts as a bifunctional agent (base/H-bond donor), significantly lowering the reaction's Gibbs energy. | Pathway dependent | scispace.com |

Applications of Rac Guaifenesin D5 Cyclic Carbonate As a Research Tool

Use as an Analytical Internal Standard for Quantitative Chemical Analysisclearsynth.comsimsonpharma.com

One of the primary applications of rac Guaifenesin-d5 Cyclic Carbonate is its use as an internal standard in quantitative chemical analysis. clearsynth.com An internal standard is a substance that is added in a constant amount to samples, a calibrator, and controls in a chemical analysis. By comparing the signal of the analyte to the signal of the internal standard, various sources of error can be mitigated, leading to more accurate and reliable results.

The key advantage of using a deuterated standard like rac this compound is that it is chemically almost identical to its non-deuterated counterpart, meaning it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry, a common analytical technique. This ensures that the internal standard does not interfere with the measurement of the analyte of interest.

Method Development and Validation in Analytical Procedures

The development and validation of analytical methods are crucial for ensuring the quality and reliability of chemical measurements. clearsynth.com rac this compound plays a significant role in this process, particularly for methods designed to quantify guaifenesin (B1672422) and its related substances. clearsynth.com

During method development, the use of an internal standard helps to optimize various parameters, such as chromatographic separation and mass spectrometric detection. In method validation, the internal standard is used to assess key performance characteristics, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The use of rac this compound in these validation studies helps to demonstrate that the analytical method is fit for its intended purpose.

Compensation for Matrix Effects in Complex Samplessimsonpharma.com

Biological samples, such as plasma and urine, are complex matrices that can interfere with the analysis of a target compound. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like rac this compound is the most effective way to compensate for matrix effects. Because the internal standard and the analyte are chemically similar, they are affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect can be effectively cancelled out, leading to more accurate and reliable results.

Tracing and Elucidating Chemical Reaction Pathways and Mechanismsclearsynth.comlgcstandards.comalentris.orgopulentpharma.com

The isotopic label in rac this compound makes it an invaluable tool for studying chemical reaction pathways and mechanisms. clearsynth.comlgcstandards.comalentris.orgopulentpharma.com By tracking the position of the deuterium atoms throughout a reaction, chemists can gain insights into how the reaction proceeds, including the formation of intermediates and the breaking and forming of chemical bonds.

For example, in the study of metabolic pathways, deuterated compounds can be administered and their metabolites can be identified by mass spectrometry. The presence of the deuterium label confirms that the metabolite is derived from the administered compound, helping to map out the metabolic fate of a drug or other xenobiotic.

Development of Sensitive Analytical Techniquesclearsynth.combiosynth.com

The development of sensitive analytical techniques is essential for detecting and quantifying low levels of substances in various matrices. rac this compound can be used as a reference material in the development and optimization of such techniques. clearsynth.combiosynth.com

For instance, in the development of a new liquid chromatography-mass spectrometry (LC-MS) method, known amounts of rac this compound can be used to determine the method's limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Applications in Advanced Chemical Synthesis Studiesclearsynth.comlgcstandards.combiosynth.com

rac this compound and its non-deuterated counterpart are also utilized in advanced chemical synthesis studies. clearsynth.comlgcstandards.combiosynth.com These studies may focus on the development of new synthetic routes, the optimization of reaction conditions, or the preparation of novel compounds.

Investigating Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of existing compounds is a common strategy in drug discovery and development. By modifying the chemical structure of a lead compound, it is often possible to improve its pharmacological properties, such as its potency, selectivity, or pharmacokinetic profile.

Understanding Stereochemical Outcomes in Racemic Mixtures

The use of isotopically labeled compounds, particularly deuterated analogs, serves as a powerful tool in the detailed investigation of stereochemical outcomes in racemic mixtures. The strategic placement of deuterium atoms within a molecule allows researchers to track the fate of specific stereocenters during chemical reactions and analytical procedures. In the context of rac-Guaifenesin-d5 Cyclic Carbonate, the deuterium labeling provides a unique handle for elucidating the behavior of its enantiomers.

One of the primary analytical techniques that leverages deuterium labeling for stereochemical analysis is mass spectrometry (MS), especially tandem mass spectrometry (MS/MS). The subtle difference in mass between hydrogen and deuterium, while often not significantly altering the chemical properties, can lead to distinct fragmentation patterns in a mass spectrometer. This distinction is instrumental in differentiating between diastereomers.

Research into the mass spectrometric behavior of analogous deuterated alkyl phenyl ethers has demonstrated the utility of this approach. In these studies, vicinally deuterated compounds—where deuterium is on an adjacent carbon to a functional group—exhibit stereospecific fragmentation. For instance, the elimination of a deuterated or undeuterated alkene from the ionized molecule can occur through a syn-elimination pathway. The relative rates of these eliminations can differ significantly between threo and erythro diastereomers, leading to different ratios of product ions. This allows for the differentiation and quantification of the stereoisomers in a mixture.

In a typical MS/MS experiment involving a deuterated compound, the precursor ion of a specific mass-to-charge ratio (m/z) is selected and then subjected to fragmentation. The resulting product ions are then analyzed. For a compound like rac-Guaifenesin-d5 Cyclic Carbonate, the fragmentation would be influenced by the position of the deuterium atoms. The analysis of the fragmentation patterns of the deuterated versus the non-deuterated enantiomer would provide insight into their relative configurations and quantities.

To illustrate the principle, consider a hypothetical scenario based on established methodologies for similar compounds. The fragmentation of the protonated molecule could lead to the loss of a neutral fragment. The specific fragment lost and the relative intensity of the resulting ion in the mass spectrum can be dependent on the stereochemistry.

Table 1: Hypothetical Mass Spectrometric Fragmentation Data for Stereochemical Analysis

| Stereoisomer | Precursor Ion (m/z) | Key Fragment Ion A (m/z) | Key Fragment Ion B (m/z) | Relative Intensity Ratio (A/B) |

| (R)-Guaifenesin-d5 Cyclic Carbonate | [M+H]+ | X | Y | Ratio R |

| (S)-Guaifenesin-d5 Cyclic Carbonate | [M+H]+ | X | Y | Ratio S |

In this hypothetical table, 'X' and 'Y' represent the m/z values of two different fragment ions. A difference in the relative intensity ratios (Ratio R vs. Ratio S) for the two enantiomers would allow for their distinction and quantification. This type of detailed analysis is crucial for understanding the stereochemical course of reactions, for developing stereoselective synthetic methods, and for studying the stereospecific metabolism of drugs.

The application of rac-Guaifenesin-d5 Cyclic Carbonate in such studies would enable researchers to probe the mechanisms of reactions where the stereocenter of the guaifenesin moiety is involved. For example, it could be used to determine if a particular reaction proceeds with retention or inversion of configuration, or to quantify the extent of racemization.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Deuterated Cyclic Carbonates

The synthesis of rac Guaifenesin-d5 Cyclic Carbonate first requires the preparation of its deuterated precursor, Guaifenesin-d5. This would likely involve starting with a deuterated version of guaiacol, where the five hydrogens on the phenyl ring are replaced with deuterium (B1214612), and then performing an ether synthesis with a suitable three-carbon synthon.

Once Guaifenesin-d5 is obtained, its conversion to the corresponding cyclic carbonate presents an opportunity to explore modern and sustainable synthetic methodologies. The direct carboxylation of diols with carbon dioxide (CO₂) is a highly attractive, green alternative to traditional methods that use toxic reagents like phosgene. rsc.org However, this reaction is challenging due to the kinetic and thermodynamic stability of CO₂. rsc.orgacs.org

Future research should focus on optimizing the synthesis of rac this compound from the corresponding deuterated diol and CO₂. This involves overcoming the hurdles of CO₂ activation and the removal of water, the reaction's sole by-product, which can hinder the reaction equilibrium. rsc.orgacs.org Promising approaches include the use of dehydrating agents or specialized catalytic systems.

| Synthetic Approach | Carbon Source | Typical Conditions | Advantages | Challenges |

| Phosgene Chemistry | Phosgene or Triphosgene | Base, aprotic solvent | High-yielding, well-established | Highly toxic reagents, hazardous by-products |

| Transesterification | Dialkyl Carbonates (e.g., DMC) | Catalyst (base or metal), heat | Phosgene-free | Requires stoichiometric reagents, can be reversible |

| Direct CO₂ Cycloaddition | Carbon Dioxide (CO₂) | Catalyst, pressure, dehydrating agent | 100% atom economy, uses renewable feedstock | CO₂ is inert, water by-product inhibits reaction rsc.orgacs.org |

Exploration of New Catalytic Systems for Cyclic Carbonate Formation with Deuterated Substrates

The direct synthesis of cyclic carbonates from diols and CO₂ is heavily reliant on the catalyst's efficiency. rsc.org While the deuteration on the aromatic ring of Guaifenesin-d5 is distant from the reacting hydroxyl groups and unlikely to cause a significant primary kinetic isotope effect, the development of highly active catalysts is paramount for achieving high yields under mild conditions.

Emerging catalytic systems that warrant investigation for the synthesis of rac this compound include:

N-Heterocyclic Carbenes (NHCs): NHCs have shown promise in activating CO₂ and catalyzing its reaction with diols at atmospheric pressure. rsc.orgrsc.orgresearchgate.net

Cerium Oxide (CeO₂) Cascades: A combination of CeO₂ with a nitrile, such as 2-cyanopyridine, has proven to be a highly effective cascade catalyst system for the synthesis of various cyclic carbonates from diols and CO₂, achieving excellent yields. acs.org

Metallohelicates: Binuclear helicate complexes with Lewis acidic metal centers (e.g., Co, Zn) have been demonstrated as effective catalysts for CO₂ cycloaddition reactions. acs.org

Biomass-Derived Catalysts: Green catalysts derived from renewable resources like cellulose (B213188) have been shown to be effective, often in combination with a co-catalyst like potassium iodide (KI). nih.gov

Future research should involve screening a library of these advanced catalysts to identify the optimal system for the cyclization of Guaifenesin-d5, focusing on catalyst loading, reaction time, temperature, and CO₂ pressure to maximize efficiency and sustainability.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies of Deuterated Compounds

The presence of deuterium provides a unique spectroscopic handle for mechanistic investigations. clearsynth.com Advanced spectroscopic techniques can be employed to gain unprecedented insight into the formation of rac this compound in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: Can directly monitor the deuterated phenyl ring, ensuring its integrity throughout the reaction.

In-situ ¹H NMR: Can track the disappearance of the diol's hydroxyl protons and the appearance of product signals, providing kinetic data. The absence of signals in the aromatic region of the ¹H NMR spectrum would confirm the d5-labeling. clearsynth.com

Vibrational Spectroscopy (FTIR/Raman):

The C-D vibrational modes of the aromatic ring occur at lower frequencies than C-H modes, offering a clear spectral window to monitor the deuterated moiety.

Time-resolved Infrared (TRIR) spectroscopy can monitor the reaction progress by tracking the disappearance of the O-H stretch of the diol and the appearance of the strong C=O stretch of the carbonate ring. numberanalytics.com

Mass Spectrometry (MS): The 5-mass-unit shift makes it straightforward to differentiate the deuterated product from any unlabeled counterparts, which is invaluable for tracking the reaction progress and identifying potential intermediates or by-products. thalesnano.com

By combining these techniques, researchers can construct a detailed picture of the reaction pathway, identify rate-limiting steps, and characterize transient intermediates, leading to a more rational optimization of the synthetic process. mdpi.com

| Spectroscopic Technique | Information Gained | Relevance to Deuterated Compound |

| 2D NMR Spectroscopy | Detailed molecular structure, connectivity, and dynamics. numberanalytics.com | Confirms the precise location and integrity of deuterium atoms. |

| In-situ FTIR/Raman | Real-time concentration changes of functional groups (O-H, C=O). | Monitors reaction kinetics and conversion rates non-invasively. |

| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns. | Easily tracks the labeled compound and potential intermediates. thalesnano.com |

Expansion of Applications in Chemical Biology and Material Science

The unique properties of rac this compound open the door to several potential applications in diverse scientific fields.

In Chemical Biology:

Metabolic Probes: Deuteration is a well-established strategy in pharmacology to study drug metabolism. simsonpharma.com The C-D bond is stronger than the C-H bond, which can slow down metabolic pathways involving C-H bond cleavage by enzymes like Cytochrome P450. This is known as the kinetic isotope effect. Since the aromatic ring of guaifenesin (B1672422) is a potential site for oxidative metabolism, the d5-analogue could be used as a probe to investigate its metabolic fate and potentially develop drug candidates with improved pharmacokinetic profiles. hwb.gov.insimsonpharma.com

Pharmacokinetic Tracers: The distinct mass of the deuterated compound allows it to be used as a stable isotope tracer in pharmacokinetic studies, enabling researchers to accurately track how the compound is absorbed, distributed, metabolized, and excreted in biological systems without the need for radioactive labeling. thalesnano.comsimsonpharma.com

In Material Science:

Polymer Synthesis: Cyclic carbonates are valuable monomers for creating polycarbonates and non-isocyanate polyurethanes (NIPUs), which are often biodegradable and biocompatible. rsc.orgspecificpolymers.comresearchgate.net The incorporation of rac this compound as a monomer could lead to novel polymers. Deuteration can subtly influence material properties such as density, thermal stability, and neutron scattering characteristics, opening avenues for creating advanced materials with tailored functionalities.

Specialty Solvents and Electrolytes: Cyclic carbonates like propylene (B89431) carbonate are widely used as polar aprotic solvents and as electrolytes in lithium-ion batteries due to their high dielectric constants. rsc.orgspecificpolymers.com While the Guaifenesin derivative is likely too bulky for direct use in current battery technologies, the principle of using functionalized cyclic carbonates remains relevant. Research into polymers derived from it could lead to new solid polymer electrolytes or specialized solvents.

The exploration of these research avenues will not only advance our understanding of rac this compound but also contribute to the broader fields of green chemistry, catalysis, and the development of advanced functional molecules and materials.

Q & A

Q. How do researchers reconcile conflicting hypotheses about the cyclization kinetics of rac this compound?

- Methodological Answer : Apply Bayesian model averaging to evaluate competing kinetic models (e.g., first-order vs. autocatalytic). Validate with stopped-flow spectroscopy under pseudo-first-order conditions. Publish raw datasets and code to enable independent verification, adhering to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.